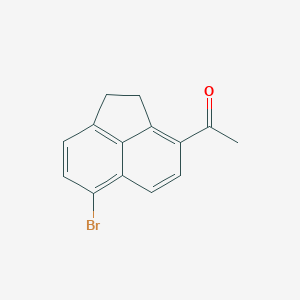
1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone is a chemical compound known for its unique structure and properties. It is a derivative of acenaphthylene, which is a polycyclic aromatic hydrocarbon. The presence of a bromine atom and an ethanone group in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone typically involves the bromination of acenaphthylene followed by the introduction of an ethanone group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes followed by purification steps to isolate the compound. The use of advanced equipment and techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and ethanone group play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,2-dihydroacenaphthylen-3-yl)ethanone
- 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone
Uniqueness
1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone is unique due to the presence of both a bromine atom and an ethanone group in its structure. This combination imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
35223-33-7 |
|---|---|
Molecular Formula |
C14H11BrO |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
1-(6-bromo-1,2-dihydroacenaphthylen-3-yl)ethanone |
InChI |
InChI=1S/C14H11BrO/c1-8(16)10-5-6-12-13(15)7-3-9-2-4-11(10)14(9)12/h3,5-7H,2,4H2,1H3 |
InChI Key |
FYJDERPDUMVFDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2CCC3=C2C(=C(C=C3)Br)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















